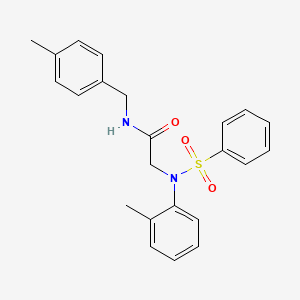![molecular formula C12H18N2O4S B5189607 2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B5189607.png)
2-[4-(diethylsulfamoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(diethylsulfamoyl)phenoxy]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a diethylsulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy acetamide derivatives, have been studied for their pharmacological activities .
Mode of Action
It’s known that the mode of action of a compound is typically determined by its interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
The downstream effects of these pathways would typically involve changes in cellular processes and functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would typically be observed as changes in cellular processes and functions .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylsulfamoyl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(diethylsulfamoyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetamide under basic conditions to yield this compound.
The reaction conditions often include the use of solvents such as dichloromethane and bases like lutidine. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diethylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(diethylsulfamoyl)phenoxy]acetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- 2-(4-(benzothiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
Uniqueness
2-[4-(diethylsulfamoyl)phenoxy]acetamide stands out due to its unique combination of a diethylsulfamoyl group and a phenoxyacetamide structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
2-[4-(diethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-3-14(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(13)15/h5-8H,3-4,9H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHNHPWONBKWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5189525.png)
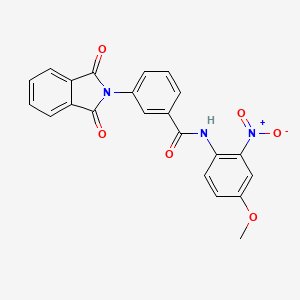
![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)
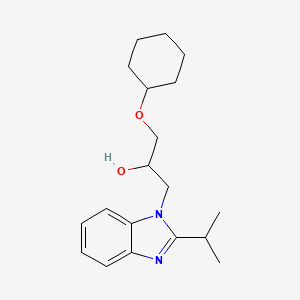
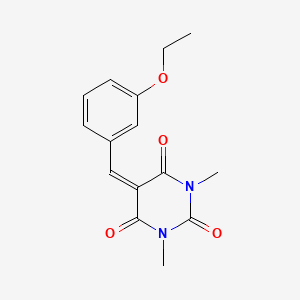

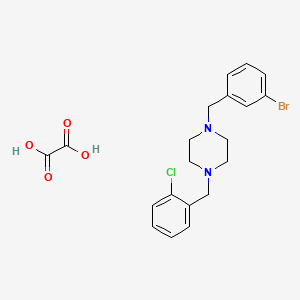
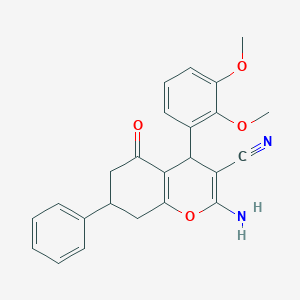
![N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5189581.png)
![2-(3-chlorobenzyl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5189591.png)
![4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE](/img/structure/B5189599.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5189600.png)
